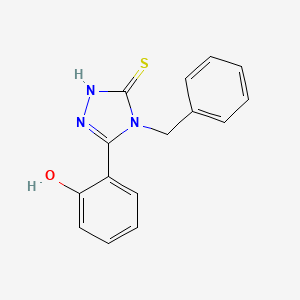

2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol” is a chemical compound with the molecular formula C15H13N3OS. It has an average mass of 283.348 Da and a monoisotopic mass of 283.077942 Da . It is also known by other names such as “4-Benzyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” and "3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-hydroxyphenyl)-4-(phenylmethyl)-" .

Molecular Structure Analysis

The compound has several important functional groups. It contains a benzyl group attached to a 1,2,4-triazole ring, which in turn is linked to a phenol group . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 514.7±60.0 °C at 760 mmHg, and a flash point of 265.1±32.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Enzyme Inhibition

- Triazole Schiff’s Base Derivatives and Tyrosinase Activity : Schiff's base derivatives, including variants of 2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, have been synthesized and investigated for their inhibitory effects on tyrosinase activity. These compounds show potent inhibitory effects, indicating potential applications in the development of antityrosinase agents (Yu et al., 2015).

Antimicrobial Properties

- Antimicrobial Screening of Triazole Derivatives : Triazole derivatives, including this compound, have been synthesized and screened for antimicrobial properties. These compounds exhibit moderate activity against various pathogenic bacteria and fungi (Morshed et al., 2012).

Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : Triazole-based Schiff's bases, similar in structure to the compound , have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate significant protection against corrosion, highlighting their utility in industrial applications (Ansari et al., 2014).

Direcciones Futuras

The future research directions for this compound could involve exploring its potential biological activities, given that similar compounds have shown inhibitory activities against certain cancer cell lines . Further studies could also focus on its synthesis and the development of derivatives with improved properties.

Propiedades

IUPAC Name |

4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-13-9-5-4-8-12(13)14-16-17-15(20)18(14)10-11-6-2-1-3-7-11/h1-9,19H,10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHGQACRBIWIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333456 |

Source

|

| Record name | 4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

312319-66-7 |

Source

|

| Record name | 4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2656360.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2656361.png)

![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2656367.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2656369.png)

![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)

![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)